3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a biphenyl group and a sulfonamide group, which are common in various pharmaceuticals .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The orientation of substituents can lead to different biological profiles of drug candidates .Scientific Research Applications
Chemical Synthesis and Molecular Rearrangements
Research on sulfonamide derivatives, including pyrrolidin-3-ones, highlights the chemical synthesis and molecular rearrangement capabilities of related compounds. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been studied, showing unexpected formation of pyrrolidin-3-ones instead of 1,4-oxazepanes, suggesting a versatile chemical behavior under specific conditions (Králová et al., 2019).
Structural Analysis
The structural analysis of sulfonamide derivatives provides insights into molecular configurations and interactions. For example, the study of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide explored the dihedral angles between pyridine rings and hydrogen bonding, contributing to our understanding of the molecular structure and potential reactivity of similar sulfonamide compounds (Suchetan et al., 2013).
Corrosion Inhibition
Sulfonamide derivatives have shown potential as corrosion inhibitors, a valuable application in materials science. For example, 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide demonstrated effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting the potential of sulfonamide compounds in protecting metals (Sappani & Karthikeyan, 2014).
Drug Discovery and Biological Activity
In drug discovery, sulfonamides serve as key motifs for developing therapeutic agents due to their biological activity. For instance, research on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists underlines the critical role of sulfonamide derivatives in modulating immune responses, with implications for treating autoimmune diseases (Duan et al., 2019).
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-18-5-3-4-17(14-18)16-7-9-20(10-8-16)28(26,27)24-19-11-13-25(15-19)21-6-1-2-12-23-21/h1-10,12,14,19,24H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXGXOQTDONCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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